molecular formula C9H10Cl2N2 B7809882 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine CAS No. 617716-32-2

4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine

Cat. No.: B7809882
CAS No.: 617716-32-2
M. Wt: 217.09 g/mol
InChI Key: QZZNESDTUOCJBT-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine is a heterocyclic compound with the molecular formula C(9)H({10})Cl(_2)N(_2) This compound is characterized by the presence of two chlorine atoms, a cyclopropyl group, and an ethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine typically involves the chlorination of 2-cyclopropyl-5-ethylpyrimidine. One common method includes the use of phosphorus oxychloride (POCl(_3)) as a chlorinating agent. The reaction is carried out under reflux conditions, where the starting material is treated with POCl(_3) at elevated temperatures to introduce the chlorine atoms at the 4 and 6 positions of the pyrimidine ring .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common to optimize the efficiency and safety of the production process .

Types of Reactions:

    Substitution Reactions: The chlorine atoms in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted pyrimidines.

    Oxidation and Reduction: While the compound itself is relatively stable, it can participate in oxidation and reduction reactions under specific conditions. For instance, catalytic hydrogenation can reduce the pyrimidine ring, while oxidation can introduce additional functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) can be employed.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H(_2)) are typical for reduction reactions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-6-chloro-2-cyclopropyl-5-ethylpyrimidine .

Scientific Research Applications

4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may inhibit specific enzymes or bind to receptors, disrupting normal cellular functions. The exact pathways involved can vary based on the specific application, whether it be antimicrobial activity or enzyme inhibition in pharmaceutical contexts .

Comparison with Similar Compounds

    4,6-Dichloro-2-methylpyrimidine: Similar in structure but with a methyl group instead of a cyclopropyl group.

    4,6-Dichloro-5-ethylpyrimidine: Lacks the cyclopropyl group, making it less sterically hindered.

    2-Cyclopropyl-4,6-dimethylpyrimidine: Contains two methyl groups instead of chlorine atoms.

Uniqueness: 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine is unique due to the combination of its substituents, which confer specific steric and electronic properties.

Properties

IUPAC Name

4,6-dichloro-2-cyclopropyl-5-ethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2/c1-2-6-7(10)12-9(5-3-4-5)13-8(6)11/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZNESDTUOCJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1Cl)C2CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436155
Record name 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617716-32-2
Record name 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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